5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

For medicinal chemistry programs targeting GPR40 agonists, the 5-fluoro substituent critically alters lipophilicity and metabolic stability compared to the unsubstituted parent (CAS 76570-83-7), preventing uncontrolled SAR variables. This racemic intermediate, with its reactive acetic acid moiety for amide/ester conjugation, is also available as the (R)-enantiomer (CAS 2838914-93-3) for stereochemical comparisons. Procure the correct isomer to ensure synthetic and assay data integrity.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B12285634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C10H9FO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4,6H,3,5H2,(H,12,13)
InChIKeyZFEDFWPVCOMBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid: A Key Building Block for GPR40 Agonists and Bioactive Scaffolds


5-Fluoro-2,3-dihydrobenzofuran-3-acetic acid (CAS 1541324-83-7) is a fluorinated benzofuran derivative, primarily serving as a versatile building block and intermediate in medicinal chemistry . Its core (2,3-dihydrobenzofuran-3-yl)acetic acid scaffold is a recognized structural motif for developing G protein-coupled receptor 40 (GPR40) agonists, a class of therapeutics investigated for type 2 diabetes [1]. The 5-fluoro substitution distinguishes it from the unsubstituted parent compound (CAS 76570-83-7) and other positional isomers, introducing unique physicochemical properties valuable for structure-activity relationship (SAR) studies and lead optimization programs .

Why 5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid Cannot Be Directly Substituted with Unsubstituted or Positional Isomer Analogs


The introduction of a fluorine atom at the 5-position of the benzofuran ring is a critical molecular modification that fundamentally alters the compound's physicochemical and pharmacological properties, rendering it non-interchangeable with its non-fluorinated analog (2,3-dihydrobenzofuran-3-acetic acid, CAS 76570-83-7) or other positional isomers like 6-fluoro-2,3-dihydrobenzofuran-3-acetic acid (CAS 1550937-08-0) . While the core scaffold is essential for engaging biological targets like GPR40 [1], the 5-fluoro substituent directly influences key parameters such as metabolic stability, lipophilicity, and binding conformation, which are decisive in lead optimization [2]. Using an unsubstituted or differently substituted analog in a synthetic route or assay designed for this specific compound would introduce an uncontrolled variable, potentially invalidating SAR data or reducing synthetic yield.

Quantitative and Qualitative Differentiation of 5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid from Its Analogs


Structural Differentiation via 5-Fluoro Substitution on the Benzofuran Core

This compound is distinguished from the unsubstituted 2,3-dihydrobenzofuran-3-acetic acid (CAS 76570-83-7) by the presence of a single fluorine atom at the 5-position of the benzofuran ring. This modification is a well-established strategy in medicinal chemistry to modulate a molecule's properties [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Verifiable Purity Specifications for Reliable Procurement

Multiple commercial sources specify a minimum purity of 95% for this compound , with some suppliers providing material at 98% purity . This level of purity is a standard benchmark for research-grade building blocks and intermediates, ensuring reproducibility in subsequent synthetic steps.

Chemical Synthesis Procurement Quality Control

Stereochemical Flexibility: Access to Racemic Mixture and Single Enantiomer Forms

The compound is commercially available as a racemic mixture (CAS 1541324-83-7) , which is the most common form for early-stage research and general building block use. Importantly, the single (R)-enantiomer is also commercially available (CAS 2838914-93-3) , providing researchers with a choice based on the specific stereochemical requirements of their target or synthetic route.

Asymmetric Synthesis Chiral Chemistry Drug Development

Role as Key Intermediate in GPR40 Agonist Synthesis

The (2,3-dihydrobenzofuran-3-yl)acetic acid core is a key intermediate in the synthesis of fasiglifam (TAK-875) and other GPR40 agonists [1]. While specific SAR data for the 5-fluoro derivative is not in the public domain, its existence as a commercial product implies its utility in generating fluorinated analogs of these important therapeutic candidates .

Diabetes GPR40 Agonist Synthetic Intermediate

Optimized Research Applications for 5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid Based on Evidentiary Differentiation


Lead Optimization and Structure-Activity Relationship (SAR) Studies for GPR40 Agonists

Medicinal chemists can utilize this compound as a direct precursor to synthesize novel, fluorinated GPR40 agonists [1]. The 5-fluoro substitution allows for the systematic exploration of SAR by evaluating how this modification impacts potency, selectivity, and pharmacokinetic properties compared to the non-fluorinated parent scaffold [2].

Chiral Synthesis and Stereochemical Investigation

The commercial availability of both the racemic mixture (CAS 1541324-83-7) and the (R)-enantiomer (CAS 2838914-93-3) makes this scaffold ideal for studies requiring a specific stereochemical outcome. This allows researchers to directly compare the biological activity or synthetic efficiency of racemic versus enantiopure intermediates without altering the core benzofuran structure.

Generation of Fluorinated Building Block Libraries

This compound serves as a versatile starting material for constructing diverse libraries of fluorinated heterocycles for drug discovery. Its reactive acetic acid moiety enables straightforward conjugation to other molecular fragments via amide bond formation or esterification, facilitating the rapid synthesis of novel chemical entities for screening .

Metabolic Stability Studies in Early Drug Discovery

As fluorine substitution is a common strategy to block metabolically labile sites on an aromatic ring [3], this compound can be incorporated into lead molecules to directly assess its impact on in vitro metabolic stability (e.g., in liver microsome assays) compared to its non-fluorinated counterpart. This provides quantitative data for candidate prioritization.

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